molecular formula C17H10Cl3NO B2461643 (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone CAS No. 170939-29-4

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone

Cat. No.: B2461643
CAS No.: 170939-29-4
M. Wt: 350.62
InChI Key: URNYIWNPODQKBX-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone is a synthetic organic compound that features a pyrrole ring substituted with chlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone typically involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylhydrazine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrrole ring, followed by oxidation to yield the final product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(4-hydroxyphenyl)methanone
  • (2,4-Dichlorophenyl)(4-hydroxyphenyl)methanone
  • (4-Chlorophenyl)(4-(naphthalen-1-yl)-1H-pyrrol-3-yl)methanone

Uniqueness

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone is unique due to the presence of both 4-chlorophenyl and 2,4-dichlorophenyl groups attached to the pyrrole ring. This combination of substituents imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for various applications.

Biological Activity

(4-Chlorophenyl)(4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl)methanone, also known by its CAS number 170939-29-4, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H10Cl3NO, with a molecular weight of 350.63 g/mol. The compound features a pyrrole ring substituted with chlorophenyl groups, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antitumor Activity : Studies have shown that derivatives of pyrrole compounds, including this compound, possess significant antitumor properties. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent .
  • Antifungal Properties : The compound has been reported to exhibit antifungal activity against Candida albicans. It was found to be effective at lower doses compared to traditional antifungal agents like bifonazole .
  • Antibacterial Effects : Preliminary studies indicate that this compound may also possess antibacterial properties. Its structural characteristics suggest potential interactions with bacterial enzymes or membranes .

The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have been proposed based on structural activity relationship (SAR) studies:

  • Inhibition of Enzymatic Pathways : The presence of halogenated phenyl groups may enhance the compound's ability to interact with enzyme systems involved in tumor growth and fungal metabolism.
  • Cell Cycle Arrest : Some studies suggest that the compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Membrane Disruption : The lipophilic nature of the compound allows it to penetrate cellular membranes, potentially disrupting cellular homeostasis in pathogens.

Case Studies and Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the following table:

StudyBiological ActivityFindings
Ramalingan et al., 2004CNS DepressantDemonstrated varying effects on CNS based on dosage levels .
Artico et al., 1995AntifungalShowed comparable efficacy to bifonazole against C. albicans in vivo .
Vinaya et al., 2011AntitumorExhibited significant cytotoxicity against leukemia cell lines .
Lefranc et al., 2013AnticancerIndicated potential for use in cancer therapy based on cell line studies .

Properties

IUPAC Name

(4-chlorophenyl)-[4-(2,4-dichlorophenyl)-1H-pyrrol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl3NO/c18-11-3-1-10(2-4-11)17(22)15-9-21-8-14(15)13-6-5-12(19)7-16(13)20/h1-9,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URNYIWNPODQKBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CNC=C2C3=C(C=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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